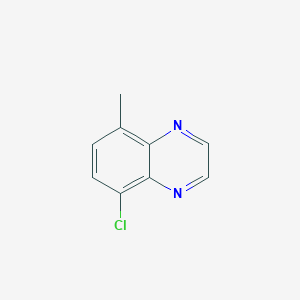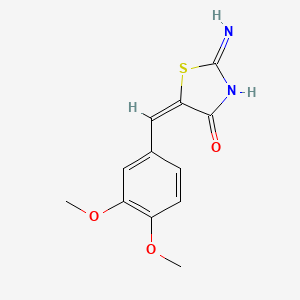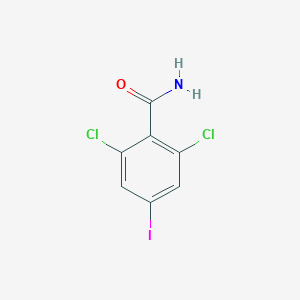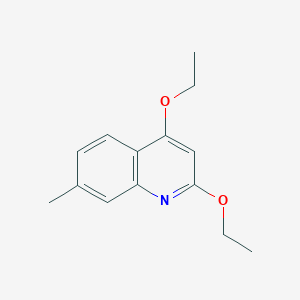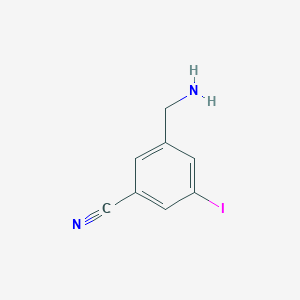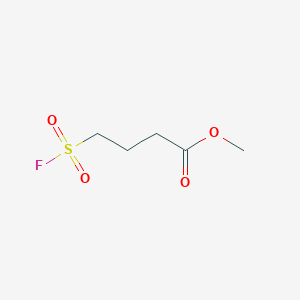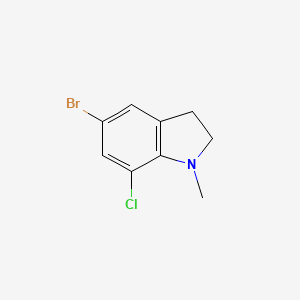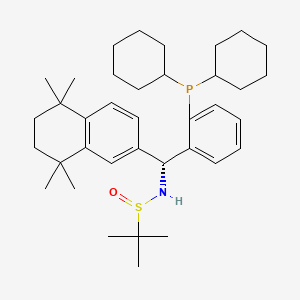
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H20Cl2N2O2S. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a methylsulfonyl group, along with a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone as the starting material.
Methylation: The piperidone is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylated product is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.
Reduction: The resulting compound is reduced using a reducing agent such as sodium borohydride to obtain (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-4-piperidinyl)methanamine: Lacks the methylsulfonyl group.
(1-Methyl-4-(methylsulfanyl)piperidin-4-yl)methanamine: Contains a methylsulfanyl group instead of a methylsulfonyl group.
(1-(Methylsulfonyl)piperidin-4-yl)methanol: Contains a hydroxyl group instead of a methanamine group.
Uniqueness
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methylsulfonyl and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H20Cl2N2O2S |
|---|---|
Molekulargewicht |
279.23 g/mol |
IUPAC-Name |
(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H |
InChI-Schlüssel |
RAHZLBQARCGLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
